4-amino-N-(3-bromo-4-fluorophenyl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-amino-N-(3-bromo-4-fluorophenyl)benzenesulfonamide typically involves an amidation reaction. The process begins with the preparation of the 3-bromo-4-fluoroaniline, which is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-amino-N-(3-bromo-4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-N-(3-bromo-4-fluorophenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 4-amino-N-(3-bromo-4-fluorophenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can lead to antibacterial effects by preventing the synthesis of essential bacterial components .
Comparison with Similar Compounds
Similar compounds to 4-amino-N-(3-bromo-4-fluorophenyl)benzenesulfonamide include other sulfonamides like sulfamethoxazole and sulfadiazine. These compounds share the sulfonamide functional group but differ in their specific substituents, which can affect their biological activity and chemical properties . The presence of the bromine and fluorine atoms in this compound makes it unique and potentially more effective in certain applications due to enhanced binding affinity and stability .
Properties
Molecular Formula |
C12H10BrFN2O2S |
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Molecular Weight |
345.19 g/mol |
IUPAC Name |
4-amino-N-(3-bromo-4-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10BrFN2O2S/c13-11-7-9(3-6-12(11)14)16-19(17,18)10-4-1-8(15)2-5-10/h1-7,16H,15H2 |
InChI Key |
RDYTYHWKFAPMCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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